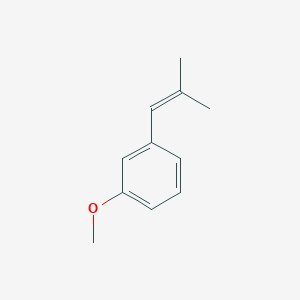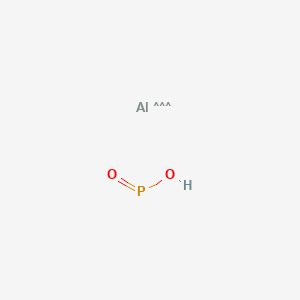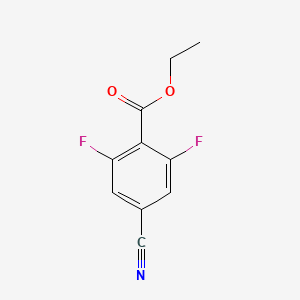![molecular formula C7H9F3N2O2 B15132141 [C1MIm]TfAc CAS No. 174899-93-5](/img/structure/B15132141.png)
[C1MIm]TfAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylimidazolium trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the ionic liquid family, which are salts in the liquid state at relatively low temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolium trifluoroacetate can be synthesized through the reaction of 1,3-dimethylimidazole with trifluoroacetic acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and heating the mixture to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethylimidazolium trifluoroacetate may involve more efficient and scalable methods. These methods often include continuous flow reactors and advanced purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetate derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .
Scientific Research Applications
1,3-Dimethylimidazolium trifluoroacetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethylimidazolium trifluoroacetate involves its ability to interact with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, its trifluoroacetate group can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of molecules in solution .
Comparison with Similar Compounds
1,3-Dimethylimidazolium trifluoroacetate can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar in structure but with a chloride anion instead of trifluoroacetate.
1-Butyl-3-methylimidazolium trifluoroacetate: Contains a butyl group instead of a methyl group, affecting its physical and chemical properties.
1-Ethyl-3-methylimidazolium trifluoroacetate: Contains an ethyl group, leading to different solubility and reactivity characteristics .
These comparisons highlight the unique properties of 1,3-dimethylimidazolium trifluoroacetate, such as its specific reactivity and solubility profile, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
174899-93-5 |
|---|---|
Molecular Formula |
C7H9F3N2O2 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
1,3-dimethylimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H9N2.C2HF3O2/c1-6-3-4-7(2)5-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7)/q+1;/p-1 |
InChI Key |
ZAVHZTZIYKNTQV-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)









